molecular formula C15H25O4P B13744871 p-Nonylphenyl dihydrogen phosphate CAS No. 34332-96-2

p-Nonylphenyl dihydrogen phosphate

Cat. No.: B13744871
CAS No.: 34332-96-2
M. Wt: 300.33 g/mol
InChI Key: BIUMPKSWMFBEOF-UHFFFAOYSA-N
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Description

p-Nonylphenyl dihydrogen phosphate: is an organic compound with the molecular formula C15H25O4P . It is a derivative of phenyl phosphate where the phenyl group is substituted with a nonyl group at the para position. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Phosphorylation: One common method involves the direct phosphorylation of p-nonylphenol using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperatures to ensure the formation of p-nonylphenyl dihydrogen phosphate.

    Esterification: Another method involves the esterification of p-nonylphenol with phosphoric acid or its derivatives. This reaction can be catalyzed by acids or bases and often requires heating to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: p-Nonylphenyl dihydrogen phosphate can undergo hydrolysis in the presence of water, leading to the formation of p-nonylphenol and phosphoric acid.

    Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products depending on the reaction conditions.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: p-Nonylphenol and phosphoric acid.

    Oxidation: Various oxidized derivatives of p-nonylphenol.

    Substitution: Substituted phenyl phosphates with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: p-Nonylphenyl dihydrogen phosphate is used as a catalyst in various organic reactions due to its acidic nature.

    Synthesis: It serves as a reagent in the synthesis of other organic compounds, particularly in the preparation of phosphate esters.

Biology:

    Enzyme Studies: This compound is used in studies involving phosphatases, enzymes that hydrolyze phosphate esters.

    Cell Signaling: It is involved in research related to cell signaling pathways where phosphate esters play a crucial role.

Medicine:

    Drug Development: this compound is explored for its potential use in drug formulations and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Surfactants: It is used in the production of surfactants and detergents due to its amphiphilic nature.

    Plasticizers: This compound is also used as a plasticizer in the manufacturing of plastics to enhance their flexibility and durability.

Mechanism of Action

The mechanism by which p-nonylphenyl dihydrogen phosphate exerts its effects involves the interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for phosphatases, leading to the hydrolysis of the phosphate ester bond. This interaction is crucial in biochemical pathways where phosphate esters are involved in signal transduction and energy transfer.

Comparison with Similar Compounds

    p-Nitrophenyl dihydrogen phosphate: Similar in structure but with a nitro group instead of a nonyl group.

    Bis(p-nonylphenyl) phosphate: Contains two p-nonylphenyl groups attached to a single phosphate group.

    p-Tert-butylphenyl dihydrogen phosphate: Similar structure with a tert-butyl group instead of a nonyl group.

Uniqueness:

    Hydrophobicity: The nonyl group imparts significant hydrophobicity to p-nonylphenyl dihydrogen phosphate, making it more suitable for applications in non-aqueous environments.

    Reactivity: The presence of the nonyl group can influence the reactivity of the compound in various chemical reactions, making it distinct from other phenyl phosphates.

Properties

CAS No.

34332-96-2

Molecular Formula

C15H25O4P

Molecular Weight

300.33 g/mol

IUPAC Name

(4-nonylphenyl) dihydrogen phosphate

InChI

InChI=1S/C15H25O4P/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18/h10-13H,2-9H2,1H3,(H2,16,17,18)

InChI Key

BIUMPKSWMFBEOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O

Origin of Product

United States

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